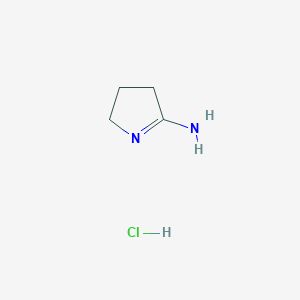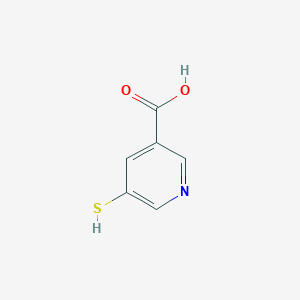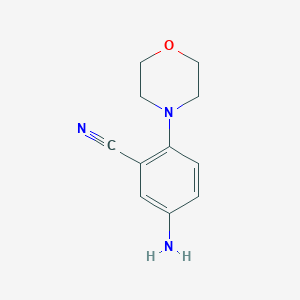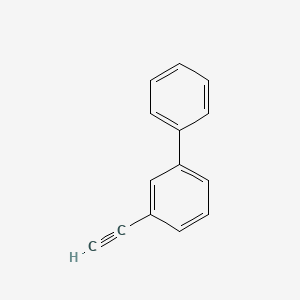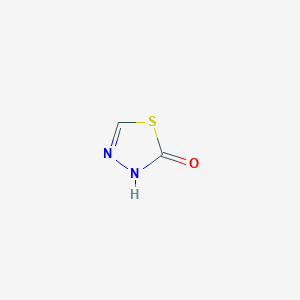
1,3,4-Thiadiazol-2-ol
Descripción general
Descripción
1,3,4-Thiadiazol-2-ol is a heterocyclic compound that contains a five-membered ring with sulfur and two nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Mecanismo De Acción
Target of Action
1,3,4-Thiadiazol-2-ol and its derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial , antiviral , and anticancer properties. The primary targets of these compounds are often proteins or enzymes that play crucial roles in the survival and proliferation of cells. For instance, some this compound derivatives have shown inhibitory effects on the Bcr-Abl protein kinase, a key player in chronic myelogenous leukemia .
Mode of Action
The interaction of this compound with its targets often results in the disruption of essential biological processes. For example, some derivatives of this compound have been found to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells . In the case of Bcr-Abl protein kinase, the compound inhibits the enzyme, thereby disrupting the signaling pathways that promote cell proliferation .
Biochemical Pathways
The action of this compound can affect various biochemical pathways. In the context of its antimicrobial activity, it has been found to inhibit the growth of various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis . In terms of its anticancer activity, it has been found to inhibit the Bcr-Abl protein kinase, thereby disrupting the signaling pathways that promote cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action can be quite profound. For instance, its antimicrobial activity can lead to the inhibition of bacterial growth . Its anticancer activity, on the other hand, can result in the inhibition of cancer cell proliferation . These effects underscore the potential of this compound as a therapeutic agent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the this compound scaffold can affect its antimicrobial activity . More research is needed to fully understand how environmental factors influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
1,3,4-Thiadiazol-2-ol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . Additionally, this compound can bind to DNA, disrupting the replication process and exhibiting cytotoxic effects against cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in various diseases.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound has been found to modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . These effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition, activation, and changes in gene expression. The compound’s ability to bind to DNA and inhibit topoisomerase enzymes results in the disruption of DNA replication and transcription . Additionally, this compound can interact with proteins involved in cell signaling pathways, such as the PI3K/Akt pathway, leading to altered cellular responses . These molecular interactions provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s therapeutic effects. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes and accumulate in target tissues . Once inside the cells, this compound can interact with intracellular proteins, influencing its localization and activity. These interactions are crucial for the compound’s therapeutic efficacy and distribution within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and disrupts replication processes . Additionally, this compound can accumulate in the mitochondria, leading to the release of pro-apoptotic factors and induction of apoptosis . These subcellular interactions are essential for understanding the compound’s mechanism of action and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazol-2-ol can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. Another method includes the cyclization of hydrazonoyl halides with potassium thiocyanate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
1,3,4-Thiadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazol-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for drug development
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Comparación Con Compuestos Similares
1,3,4-Thiadiazol-2-ol is unique among thiadiazoles due to its specific ring structure and functional groups. Similar compounds include:
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
Each of these isomers has distinct chemical properties and biological activities, but this compound is particularly noted for its stability and broad range of applications .
Propiedades
IUPAC Name |
3H-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2OS/c5-2-4-3-1-6-2/h1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZHELCFKSFINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510616 | |
| Record name | 1,3,4-Thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84352-66-9 | |
| Record name | 1,3,4-Thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-thiadiazol-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)
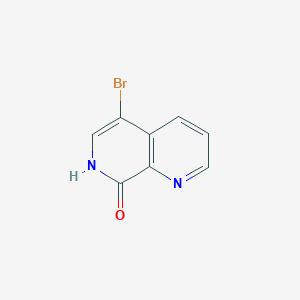
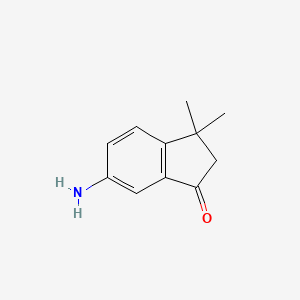
![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)
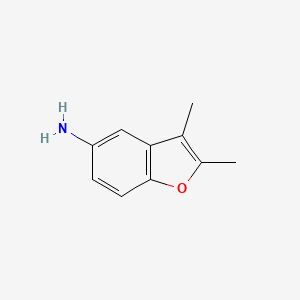
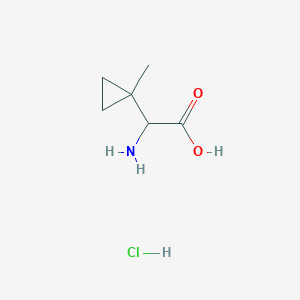
![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)
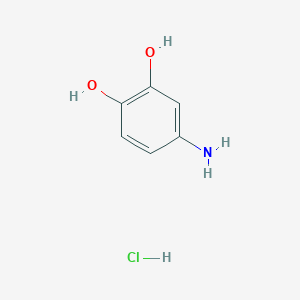
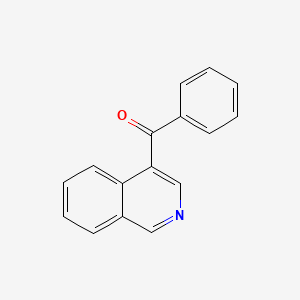
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
